Cas no 2138045-85-7 (3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one)

3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2138045-85-7
- 3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one
- EN300-1158714
-
- Inchi: 1S/C12H18N2O/c1-8-4-5-11(15)6-12(8)14-7-9(2)13-10(14)3/h7-8,12H,4-6H2,1-3H3
- InChI Key: CHXKOTININLJIJ-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)C(C1)N1C=C(C)N=C1C
Computed Properties
- Exact Mass: 206.141913202g/mol
- Monoisotopic Mass: 206.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 1.4
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158714-0.5g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138045-85-7 | 0.5g |
$823.0 | 2023-05-26 | ||
Enamine | EN300-1158714-2.5g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138045-85-7 | 2.5g |
$1680.0 | 2023-05-26 | ||
Enamine | EN300-1158714-5.0g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138045-85-7 | 5g |
$2485.0 | 2023-05-26 | ||
Enamine | EN300-1158714-10.0g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138045-85-7 | 10g |
$3683.0 | 2023-05-26 | ||
Enamine | EN300-1158714-1.0g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138045-85-7 | 1g |
$857.0 | 2023-05-26 | ||
Enamine | EN300-1158714-0.25g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138045-85-7 | 0.25g |
$789.0 | 2023-05-26 | ||
Enamine | EN300-1158714-0.05g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138045-85-7 | 0.05g |
$719.0 | 2023-05-26 | ||
Enamine | EN300-1158714-0.1g |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one |
2138045-85-7 | 0.1g |
$755.0 | 2023-05-26 |
3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one Related Literature
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on 3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one
3-(2,4-Dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one: A Comprehensive Overview
3-(2,4-Dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one, also known by its CAS number 2138045-85-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique molecular structure, which combines a cyclohexanone ring with a imidazole moiety. The imidazole ring, substituted with methyl groups at positions 2 and 4, adds complexity to the molecule and contributes to its potential biological activity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the imidazole ring. This is followed by the introduction of methyl groups at specific positions and the formation of the cyclohexanone ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have employed transition metal catalysts to facilitate key transformations in the synthesis pathway.
The molecular structure of 3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one is notable for its conjugated system, which imparts stability and reactivity. The cyclohexanone ring serves as a rigid framework, while the imidazole moiety introduces hydrogen bonding capabilities and potential sites for further functionalization. These features make the compound a promising candidate for applications in drug design and materials science.
In terms of biological activity, this compound has shown potential as a modulator of various cellular pathways. Recent studies have explored its effects on enzyme activity, particularly in relation to kinases and proteases. For example, experiments conducted in vitro have demonstrated that the compound can inhibit the activity of certain enzymes involved in inflammatory responses. These findings suggest that it may have therapeutic applications in conditions such as arthritis and neurodegenerative diseases.
The compound's ability to interact with biological systems is further enhanced by its lipophilic properties. The presence of methyl groups on both the imidazole ring and the cyclohexanone ring contributes to its hydrophobicity, which is crucial for membrane permeability and bioavailability. Researchers are currently investigating methods to optimize these properties through structural modifications, such as introducing additional substituents or altering the ring size.
In addition to its biological applications, 3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one has been studied for its potential use in materials science. Its rigid structure and conjugated system make it a candidate for applications in organic electronics and optoelectronics. For instance, researchers have explored its use as a component in organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation.
The latest research on this compound has also focused on its environmental impact and biodegradability. As concerns about sustainability grow, there is increasing interest in developing compounds that are both effective and environmentally friendly. Studies have shown that under certain conditions, the compound can undergo biodegradation through microbial action, reducing its persistence in the environment.
In conclusion, 3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one is a versatile compound with diverse applications across multiple fields. Its unique molecular structure, combined with recent advances in synthesis and functionalization techniques, positions it as a valuable tool for addressing challenges in medicine and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
2138045-85-7 (3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one) Related Products
- 42412-84-0(ethyl 2-phenoxypropanate)
- 83840-99-7(5,5-dimethyl-2-oxo-1,3-thiazolidine-4-carboxylic acid)
- 937644-82-1(3-acetamido-5-nitrothiophene-2-carboxylic acid)
- 2228837-95-2(1-(3-bromo-5-methylthiophen-2-yl)cyclobutan-1-amine)
- 918871-74-6(2-Butenoic acid, 4-amino-2-chloro-, ethyl ester)
- 1012344-09-0(4-{6-[(3-hydroxypropyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenol)
- 330676-91-0(N-(3-acetylphenyl)-3-bromobenzamide)
- 2172274-95-0(3,3-dimethyl-1-{5-(propan-2-yl)pyridin-3-ylsulfanyl}pentan-2-one)
- 1708264-02-1(3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid)
- 1779747-87-3(tert-butyl N-2-(1-aminopropan-2-yl)phenylcarbamate)



